molecular formula C27H18N4Na2O9S2 B011176 Disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate CAS No. 4553-89-3

Disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate

Cat. No.: B011176
CAS No.: 4553-89-3
M. Wt: 652.6 g/mol
InChI Key: TUQJHVRCALPCHU-CRVUNLCOSA-L
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Description

Disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate, also known as this compound, is a useful research compound. Its molecular formula is C27H18N4Na2O9S2 and its molecular weight is 652.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> COLOUR; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Application in Polymer Properties

Disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate has been used in research focusing on the properties of sulfonated poly(arylene ether sulfone)s. These polymers, containing hydrophobic components of different sizes, were synthesized and studied for their ability to form tough and flexible membranes, with applications in fields like fuel cell technology (Bae, Miyatake, & Watanabe, 2009).

Spectroscopic and Magnetic Resonance Elucidation

Research has also been conducted on the structure of polymers derived from similar compounds, using spectroscopic and magnetic resonance techniques. This includes the study of polymer 9, resulting from the reaction of a related compound with bis(4-fluorophenyl)sulfone, illustrating the compound's utility in advanced material science (Paventi, Chan, & Hay, 1996).

Study of Hydrophobic Components in Polymers

In another study, the impact of hydrophobic components on sulfonated poly(arylene ether sulfone)s was analyzed. The research showed that small hydrophobic components induced higher proton conductivities and promoted the formation of water clusters, which is significant for applications in proton exchange membranes (Bae, Miyatake, & Watanabe, 2009).

Acidity and Stability Studies

The compound's derivatives have been studied for their acidity and stability constants, providing insights into their chemical properties and potential applications in analytical chemistry and other fields (Budesinsky, 1969).

Application in Fuel Cell Technology

Research on in situ crosslinkable sulfonated polyaromatic ionomers, relevant to proton exchange membrane fuel cells, has also been conducted. These studies highlight the material's potential in enhancing the performance and stability of fuel cells, a key area in sustainable energy technology (Wang, Chen, Xiao, & Meng, 2013).

Safety and Hazards

  • Brown HT has been classified as a long-term carcinogen . Its use in food products is regulated, and maximum allowable levels are established.

Mechanism of Action

Chocolate Brown HT, also known as Disodium 4,4’-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate, is a synthetic coal tar diazo dye . It is primarily used as a food dye, substituting cocoa or caramel as a colorant .

Mode of Action

As a food dye, Chocolate Brown HT does not have a specific mode of action in the biological sense. Its function is to impart color to food products. The dye is soluble in water, which allows it to evenly distribute and color the food product .

Result of Action

The primary result of Chocolate Brown HT’s action is the coloring of food products. It imparts a brown color, often used to substitute cocoa or caramel as a colorant

Action Environment

The efficacy and stability of Chocolate Brown HT can be influenced by various environmental factors. For example, its solubility and color intensity can be affected by the pH and temperature of the food product. It is also important to note that the use of Chocolate Brown HT is regulated in many countries due to potential health concerns .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate involves the diazotization of 4,4'-diaminostilbene-2,2'-disulfonic acid followed by coupling with 2,4-dihydroxy-5-(hydroxymethyl)benzenediazonium ion to form the target compound.", "Starting Materials": [ "4,4'-diaminostilbene-2,2'-disulfonic acid", "sodium nitrite", "2,4-dihydroxy-5-(hydroxymethyl)benzenediazonium ion", "sodium hydroxide", "sodium carbonate" ], "Reaction": [ "Step 1: Dissolve 4,4'-diaminostilbene-2,2'-disulfonic acid in dilute hydrochloric acid and add sodium nitrite to form diazonium salt.", "Step 2: Add the diazonium salt to a solution of 2,4-dihydroxy-5-(hydroxymethyl)benzenediazonium ion in alkaline medium and stir.", "Step 3: Add sodium hydroxide to adjust pH and then add sodium carbonate to precipitate the product.", "Step 4: Filter the product and wash with water to obtain Disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate." ] }

CAS No.

4553-89-3

Molecular Formula

C27H18N4Na2O9S2

Molecular Weight

652.6 g/mol

IUPAC Name

disodium;4-[(2E)-2-[(5E)-3-(hydroxymethyl)-4,6-dioxo-5-[(4-sulfonatonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonate

InChI

InChI=1S/C27H20N4O9S2.2Na/c32-14-15-13-22(30-28-20-9-11-23(41(35,36)37)18-7-3-1-5-16(18)20)27(34)25(26(15)33)31-29-21-10-12-24(42(38,39)40)19-8-4-2-6-17(19)21;;/h1-13,28-29,32H,14H2,(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2/b30-22+,31-25+;;

InChI Key

TUQJHVRCALPCHU-CRVUNLCOSA-L

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N/N=C/3\C=C(C(=O)/C(=N\NC4=CC=C(C5=CC=CC=C54)S(=O)(=O)[O-])/C3=O)CO.[Na+].[Na+]

SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])NN=C3C=C(C(=O)C(=NNC4=CC=C(C5=CC=CC=C54)S(=O)(=O)[O-])C3=O)CO.[Na+].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])NN=C3C=C(C(=O)C(=NNC4=CC=C(C5=CC=CC=C54)S(=O)(=O)[O-])C3=O)CO.[Na+].[Na+]

4553-89-3

physical_description

Reddish-brown powder or granules

Synonyms

disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate; Disodium-4,4-(2,4-Dihydroxy-5-HydroxyMethyl-1,3-PhenyleneBisazo)-Di(Naphthalene-1-Sulfonate); Brown HT; 1-Naphthalenesulfonic acid, 4,4-2,4-dihydroxy-5-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate
Reactant of Route 2
Disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate
Reactant of Route 3
Disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate
Reactant of Route 4
Disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate
Reactant of Route 5
Disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate
Reactant of Route 6
Disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate

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